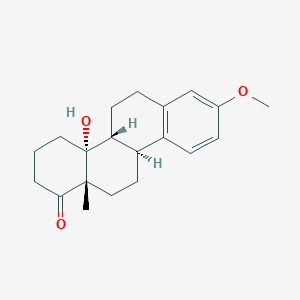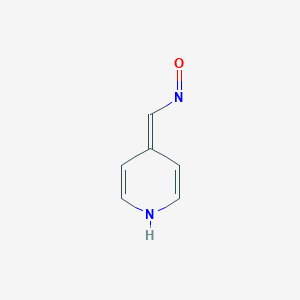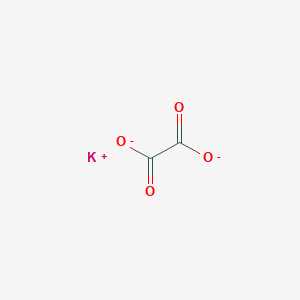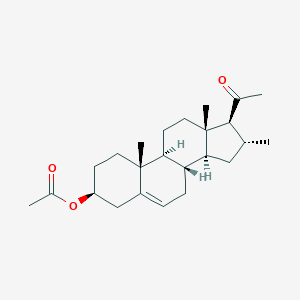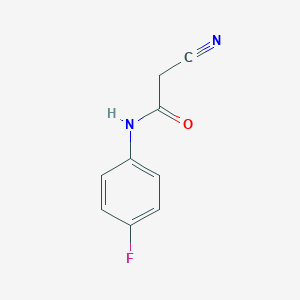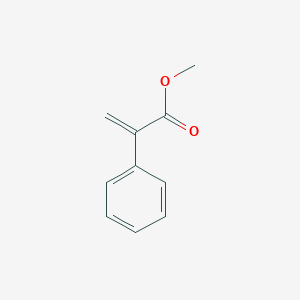
Methyl 2-phenylacrylate
Overview
Description
Methyl 2-phenylacrylate: is an organic compound with the molecular formula C10H10O2 . It is a colorless to light yellow liquid at room temperature and is known for its characteristic ester odor. This compound is also referred to as methyl atropate or methyl α-phenylacrylate . It is primarily used in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification: Methyl 2-phenylacrylate can be synthesized through the esterification of 2-phenylacrylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Aldol Condensation: Another method involves the aldol condensation of benzaldehyde with methyl acrylate in the presence of a base such as sodium hydroxide.
Industrial Production Methods: Industrial production of this compound often involves the esterification process due to its simplicity and high yield. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-phenylacrylate can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols. Catalytic hydrogenation using palladium on carbon is a typical method.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 2-phenylacrylic acid or benzaldehyde.
Reduction: 2-phenylpropanol.
Substitution: Corresponding amides or thioesters.
Scientific Research Applications
Chemistry: Methyl 2-phenylacrylate is used as a building block in organic synthesis. It is involved in the synthesis of various pharmaceuticals, agrochemicals, and polymers. Its reactivity makes it a valuable intermediate in the preparation of complex molecules .
Biology and Medicine: In biological research, this compound is used to study enzyme-catalyzed reactions and as a substrate in biochemical assays. It is also explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry: The compound is used in the production of fragrances and flavors due to its pleasant ester odor. It is also employed in the manufacture of resins, coatings, and adhesives .
Mechanism of Action
Methyl 2-phenylacrylate exerts its effects through various molecular pathways. In oxidation reactions, it acts as a substrate for oxidizing agents, leading to the formation of carboxylic acids or aldehydes. In reduction reactions, it undergoes hydrogenation to form alcohols. The ester group in this compound is susceptible to nucleophilic attack, making it reactive in substitution reactions .
Comparison with Similar Compounds
Ethyl 2-phenylacrylate: Similar in structure but with an ethyl group instead of a methyl group. It has similar reactivity but different physical properties.
Methyl cinnamate: Another ester with a phenyl group, but with a different position of the double bond. It is used in fragrances and flavors.
Methyl methacrylate: A related ester used in the production of polymers and resins.
Uniqueness: Methyl 2-phenylacrylate is unique due to its specific reactivity and the presence of both an ester and a phenyl group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c1-8(10(11)12-2)9-6-4-3-5-7-9/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQTXKEVAUZYHGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171910 | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1865-29-8 | |
| Record name | Methyl atropate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001865298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl atropate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90171910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-phenylprop-2-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Methyl 2-phenylacrylate in the synthesis of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate?
A1: this compound acts as a reactant in the cycloaddition reaction leading to the formation of 2,2-Diethyl 4-methyl 5-(4-nitrophenyl)-4-phenylpyrrolidine-2,2,4-tricarboxylate. This reaction also involves diethyl 2-aminomalonate and 4-nitrobenzaldehyde. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
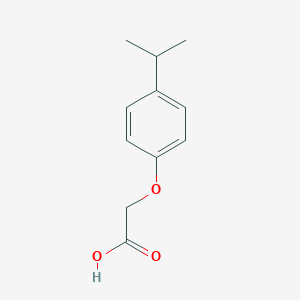
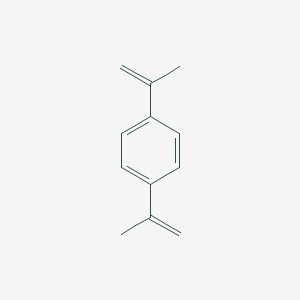

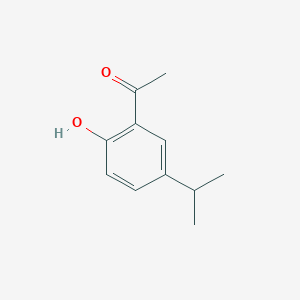
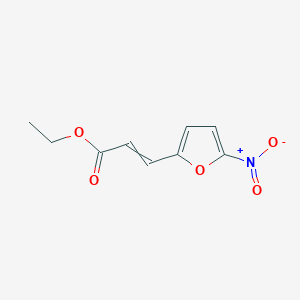

![2-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B167519.png)
